molecular formula C18H14N2O7S B11615984 (3E)-6-(ethylsulfonyl)-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-(ethylsulfonyl)-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11615984
M. Wt: 402.4 g/mol
InChI Key: UJERZKCXVCLGRM-YBEGLDIGSA-N
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Description

(3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with a unique structure that includes an ethanesulfonyl group, a nitrophenyl group, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves multiple steps, including the formation of the benzoxazinone core and the introduction of the ethanesulfonyl and nitrophenyl groups. Common synthetic routes may involve:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethanesulfonyl Group: This step often involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Nitrophenyl Group: This can be accomplished through a nucleophilic substitution reaction using 4-nitrophenyl derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxazinone derivatives.

Scientific Research Applications

(3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with cellular proteins, leading to the inhibition of certain enzymes or signaling pathways. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid: Compounds similar to heparin, found in marine organisms.

Uniqueness

(3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazinone core and the presence of both ethanesulfonyl and nitrophenyl groups make it a versatile compound for various applications.

Properties

Molecular Formula

C18H14N2O7S

Molecular Weight

402.4 g/mol

IUPAC Name

6-ethylsulfonyl-3-[(Z)-2-hydroxy-2-(4-nitrophenyl)ethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C18H14N2O7S/c1-2-28(25,26)13-7-8-17-14(9-13)19-15(18(22)27-17)10-16(21)11-3-5-12(6-4-11)20(23)24/h3-10,21H,2H2,1H3/b16-10-

InChI Key

UJERZKCXVCLGRM-YBEGLDIGSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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